8-[(3-Chloro-1-benzothiophen-2-yl)methyl]-9-cyclopropyl-10-[4-(hydroxymethyl)phenyl]-3,5-dioxo-4,8-diazatricyclo[5.2.2.02,6]undec-10-ene-4-carboxamide
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Overview
Description
LSM-36632 is a member of isoindoles.
Scientific Research Applications
Synthesis and Pharmacological Activity
- A series of derivatives of the compound, including thiourea and urea derivatives, have been prepared and tested for pharmacological activity. One derivative, k1a, was evaluated for its impact on the central nervous system (CNS) in animals. These compounds also showed cytotoxicity and anti-HIV-1 activity in MT-4 cells, along with antimicrobial activity against Gram-positive and Gram-negative bacteria and fungi of the Candida species (Struga et al., 2007).
Characterization and Structural Analysis
- The compound has been characterized using 1H-NMR, 13C-NMR, MS, and elemental analysis, highlighting the importance of these techniques in understanding its structure and properties (Szulczyk & Struga, 2012).
Reaction Studies
- Various reaction studies involving similar compounds show the complexity of chemical interactions and transformations. For example, 3-Benzoylcyclopropane-1,1,2,2-tetracarbonitrile reacted with water to produce a variety of products, retaining the three-membered ring in all cases (Kayukov et al., 2012).
Potential for Antimicrobial and Antiviral Activity
- The antimicrobial and anti-HIV-1 activities of compounds related to this chemical suggest potential applications in the treatment of infectious diseases (Struga et al., 2007).
Synthesis Methods and Modifications
- Various synthesis methods and modifications of similar compounds have been explored, demonstrating the versatility and potential for customization in pharmaceutical research (Ikemoto et al., 2005).
Properties
Molecular Formula |
C29H26ClN3O4S |
---|---|
Molecular Weight |
548.1 g/mol |
IUPAC Name |
8-[(3-chloro-1-benzothiophen-2-yl)methyl]-9-cyclopropyl-10-[4-(hydroxymethyl)phenyl]-3,5-dioxo-4,8-diazatricyclo[5.2.2.02,6]undec-10-ene-4-carboxamide |
InChI |
InChI=1S/C29H26ClN3O4S/c30-25-17-3-1-2-4-20(17)38-21(25)12-32-19-11-18(15-7-5-14(13-34)6-8-15)22(26(32)16-9-10-16)24-23(19)27(35)33(28(24)36)29(31)37/h1-8,11,16,19,22-24,26,34H,9-10,12-13H2,(H2,31,37) |
InChI Key |
FDLQUAHGVJTTSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2C3C4C(C(N2CC5=C(C6=CC=CC=C6S5)Cl)C=C3C7=CC=C(C=C7)CO)C(=O)N(C4=O)C(=O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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